molecular formula C11H14F3NO B11730018 Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine

Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine

Cat. No.: B11730018
M. Wt: 233.23 g/mol
InChI Key: ITNSXZZXLZGMOI-UHFFFAOYSA-N
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Description

Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is a secondary amine featuring a benzyl group substituted with a trifluoroethoxy moiety at the para position of the phenyl ring and an ethyl group attached to the nitrogen. Its molecular formula is C₁₁H₁₄F₃NO, with a molecular weight of 245.23 g/mol. The trifluoroethoxy group (-OCH₂CF₃) imparts strong electron-withdrawing properties, while the ethylamine moiety contributes to moderate basicity and lipophilicity. This compound is primarily used as a building block in medicinal chemistry and agrochemical synthesis, leveraging its stability and reactivity in nucleophilic substitution or coupling reactions .

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine

InChI

InChI=1S/C11H14F3NO/c1-2-15-7-9-3-5-10(6-4-9)16-8-11(12,13)14/h3-6,15H,2,7-8H2,1H3

InChI Key

ITNSXZZXLZGMOI-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=C(C=C1)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Methyl({[4-(2,2,2-Trifluoroethoxy)phenyl]methyl})amine

Molecular Formula: C₁₀H₁₂F₃NO Key Differences:

  • The methyl group on the nitrogen reduces steric bulk compared to the ethyl group.
  • Lipophilicity : The ethyl analog (target compound) has a higher calculated logP (~2.1) than the methyl analog (~1.7), enhancing membrane permeability.
  • Synthetic Utility : Methyl derivatives are often intermediates in alkylation reactions, while ethyl analogs may offer better metabolic stability in drug design .

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine

Molecular Formula: C₁₀H₁₂F₃NO Key Differences:

  • The amine is directly attached to the phenyl ring (primary amine) rather than via a benzyl group.
  • Electronic Effects : The absence of a benzyl linker reduces conjugation, altering electronic interactions with aromatic systems.
  • Applications : Used in chromatographic separations of polar compounds due to its primary amine functionality .

2-Amino-2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-ol

Molecular Formula: C₁₀H₁₂F₃NO₂ Key Differences:

  • A hydroxyl group replaces one hydrogen on the ethylamine backbone.
  • Solubility : The hydroxyl group increases water solubility (logP ~0.9) but reduces blood-brain barrier penetration compared to the target compound.
  • Reactivity : The hydroxyl enables hydrogen bonding, making it suitable for hydrophilic interaction chromatography (HILIC) .

Ethyl[2-(2-Fluorophenyl)ethyl]amine

Molecular Formula : C₁₀H₁₄FN
Key Differences :

  • Substitutes trifluoroethoxy with a single fluorine atom on the phenyl ring.
  • Electronic Profile : Fluorine is less electron-withdrawing than -OCH₂CF₃, reducing resonance stabilization.
  • Biological Activity : Fluorophenyl derivatives are common in CNS drugs due to improved pharmacokinetics .

{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine

Molecular Formula: C₉H₁₀F₃NO Key Differences:

  • Trifluoromethoxy (-OCF₃) is at the ortho position instead of para.
  • Thermal Stability : Trifluoromethoxy groups exhibit higher thermal stability than trifluoroethoxy in some polymer applications .

(Thiophen-2-ylmethyl)({1-[4-(Trifluoromethyl)phenyl]ethyl})amine

Molecular Formula : C₁₄H₁₄F₃NS
Key Differences :

  • Replaces trifluoroethoxy with trifluoromethyl (-CF₃) and adds a thiophene ring.
  • Electronic Effects : -CF₃ is more electron-withdrawing than -OCH₂CF₃, altering charge distribution.
  • Applications : Thiophene-containing amines are prevalent in materials science for conductive polymers .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Functional Groups Applications
This compound C₁₁H₁₄F₃NO 245.23 ~2.1 Benzyl-ethylamine, -OCH₂CF₃ Drug intermediates, agrochemicals
Methyl analog C₁₀H₁₂F₃NO 231.21 ~1.7 Benzyl-methylamine, -OCH₂CF₃ Chromatography, alkylation reactions
1-[4-(Trifluoroethoxy)phenyl]ethan-1-amine C₁₀H₁₂F₃NO 219.20 ~1.5 Primary amine, -OCH₂CF₃ Polar compound separation
2-Amino-2-[4-(trifluoroethoxy)phenyl]ethanol C₁₀H₁₂F₃NO₂ 247.21 ~0.9 Hydroxyl, -OCH₂CF₃ HILIC stationary phases
Ethyl[2-(2-fluorophenyl)ethyl]amine C₁₀H₁₄FN 167.22 ~2.3 Fluorophenyl, ethylamine CNS drug candidates

Biological Activity

Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data.

Chemical Structure and Properties

This compound consists of an ethylamine moiety linked to a phenyl group that is substituted with a trifluoroethoxy group. This trifluoroethoxy substituent enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects .

Key Mechanisms:

  • Lipophilicity : The trifluoroethoxy group increases solubility in lipid environments.
  • Target Interaction : The amine group facilitates binding to biological macromolecules.

Antimicrobial Properties

Research indicates that compounds containing trifluoroethyl groups often exhibit significant antimicrobial activity. This compound has been investigated for its potential against various microbial strains.

Microbial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Cell LineIC50 (µM)Selectivity IndexReference
MCF-726.101.25
HepG221.001.55

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against pathogenic bacteria and fungi. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Candida albicans, where it showed the highest inhibition zone .

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound in human cancer cell lines. It was found to significantly inhibit cell growth in both MCF-7 and HepG2 cells with IC50 values indicating potent cytotoxicity .

Applications in Drug Development

This compound is being explored as a lead compound for drug development due to its promising biological activities. Its unique structure allows for modifications that may enhance its efficacy and reduce toxicity in therapeutic applications.

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